molecular formula C11H10BrNO B1520326 6-Bromo-2,3-dimethyl-1,4-dihydroquinolin-4-one CAS No. 95541-32-5

6-Bromo-2,3-dimethyl-1,4-dihydroquinolin-4-one

Katalognummer: B1520326
CAS-Nummer: 95541-32-5
Molekulargewicht: 252.11 g/mol
InChI-Schlüssel: PLTYVUKHSKAXBC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Bromo-2,3-dimethyl-1,4-dihydroquinolin-4-one is a useful research compound. Its molecular formula is C11H10BrNO and its molecular weight is 252.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

6-Bromo-2,3-dimethyl-1,4-dihydroquinolin-4-one is a heterocyclic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Bromine atom at the 6th position
  • Two methyl groups at the 2nd position
  • Dihydroquinoline core , which contributes to its reactivity and interaction with biological targets

This unique structure allows for diverse chemical reactions and interactions that are crucial for its biological functions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The bromine atom and the methyl groups influence its binding affinity and selectivity towards these targets.

Potential Mechanisms Include:

  • Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in critical metabolic pathways.
  • Modulation of Signaling Pathways : It can affect pathways related to cell proliferation and apoptosis.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains and fungi.

Anticancer Properties

Several studies have highlighted the compound's potential as an anticancer agent. For instance, it has been shown to inhibit the growth of cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest.

Case Studies

  • Anticancer Activity : A study evaluating the effects of this compound on leukemia cell lines demonstrated significant growth inhibition. The compound exhibited an EC50 value of approximately 3.55 μM in MV-4-11 cells, indicating potent antiproliferative activity .
  • Antimicrobial Efficacy : An investigation into the antimicrobial properties revealed that the compound effectively inhibited the growth of Candida albicans, showcasing its potential as a therapeutic agent against fungal infections .

Research Findings

Biological ActivityTarget Organism/Cell LineEC50 Value (μM)Reference
Anticancer (Leukemia)MV-4-113.55
AntifungalCandida albicansNot specified
AntibacterialVarious Bacterial StrainsNot specified

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of quinolinone derivatives, including 6-Bromo-2,3-dimethyl-1,4-dihydroquinolin-4-one.

  • Antituberculosis Activity : Research indicates that derivatives of quinolinone can exhibit significant activity against Mycobacterium tuberculosis. A study designed quinolinone-thiosemicarbazone hybrids that showed promising in vitro activity against multiple strains of M. tuberculosis, suggesting that similar structures could be explored for their antituberculosis potential .
  • Antifungal Properties : Another study investigated the antifungal properties of synthetic derivatives against Candida albicans. The results indicated that certain analogues demonstrated effective inhibition at low concentrations compared to standard antifungal drugs like fluconazole . This suggests that this compound could be a candidate for further antifungal development.

QSAR Studies and Molecular Docking

Quantitative Structure-Activity Relationship (QSAR) studies and molecular docking have been employed to predict the biological activity of compounds related to this compound.

  • Design and Evaluation : In silico models were used to design new compounds based on the quinolinone scaffold. The best models exhibited strong statistical parameters (R² = 0.83), indicating a reliable predictive capacity for antituberculosis activity .
  • Binding Affinity : Molecular docking studies revealed binding energies that suggest potential inhibition of key proteins involved in M. tuberculosis survival, further validating the compound's potential as a lead structure for drug development .

Potential Therapeutic Applications

Given its structural features and biological activities, this compound has potential therapeutic applications:

  • Cancer Research : Some quinolinone derivatives have shown promise in inhibiting cancer cell lines. The modification of the quinolinone structure can enhance its anticancer properties by improving selectivity and reducing toxicity .
  • Inflammation and Neurodegenerative Diseases : Compounds with similar scaffolds have been investigated for their anti-inflammatory properties and potential use in treating neurodegenerative diseases such as Alzheimer’s disease .

Eigenschaften

IUPAC Name

6-bromo-2,3-dimethyl-1H-quinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrNO/c1-6-7(2)13-10-4-3-8(12)5-9(10)11(6)14/h3-5H,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLTYVUKHSKAXBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC2=C(C1=O)C=C(C=C2)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401300582
Record name 6-Bromo-2,3-dimethyl-4-quinolinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401300582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1447-44-5
Record name 6-Bromo-2,3-dimethyl-4-quinolinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1447-44-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Bromo-2,3-dimethyl-4-quinolinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401300582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Bromo-2,3-dimethyl-1,4-dihydroquinolin-4-one
Reactant of Route 2
6-Bromo-2,3-dimethyl-1,4-dihydroquinolin-4-one
Reactant of Route 3
6-Bromo-2,3-dimethyl-1,4-dihydroquinolin-4-one
Reactant of Route 4
6-Bromo-2,3-dimethyl-1,4-dihydroquinolin-4-one
Reactant of Route 5
6-Bromo-2,3-dimethyl-1,4-dihydroquinolin-4-one
Reactant of Route 6
6-Bromo-2,3-dimethyl-1,4-dihydroquinolin-4-one

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.